molecular formula C30H48O2 B1248000 (3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,7,8,9,10,12,12a,13,14-dodecahydropicen-3-ol

(3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,7,8,9,10,12,12a,13,14-dodecahydropicen-3-ol

Cat. No. B1248000
M. Wt: 440.7 g/mol
InChI Key: XFQPYAUNERUHMH-ZSBHZPGCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,7,8,9,10,12,12a,13,14-dodecahydropicen-3-ol is a natural product found in Lagenaria siceraria, Cucumis sativus, and other organisms with data available.

Scientific Research Applications

Stereoselective Synthesis Studies

  • Studies on the configurational analysis of compounds similar to the requested chemical have been conducted to understand their stereochemical properties. For instance, Meskó et al. (1990) investigated the configuration of 16-hydroxymethyl-3-methoxyestra-1,3,5(10)-trien-17-ol derivatives, which are structurally related, through NMR spectroscopy (Meskó, Schneider, Dombi, & Zeigan, 1990).

Chemical Transformation and Reactivity

  • Chemical transformations of compounds similar to the one have been explored. Camps et al. (1997) worked on the transannular reactions of Propanobenzo[7]annulene derivatives, which provides insight into the potential reactivity and transformation pathways of complex organic structures (Camps, Gorbig, Muñoz-Torrero, & Pérez, 1997).

Diastereoselective Synthesis

  • The diastereoselective synthesis approach for structurally related compounds has been investigated. Berettoni et al. (1991) focused on the stereoselective preparation of key intermediates for the synthesis of tetracyclic diterpenic diol Stemarin, which is relevant to understanding the synthesis pathways of complex organic molecules (Berettoni, Bettolo, Montanari, Prencipe, & Romeo, 1991).

Molecular Mechanics Calculations

  • The use of molecular mechanics calculations for conformational analysis was demonstrated by Fogain-Ninkam et al. (2003) in their work on hydroxylactams, which can provide a basis for computational studies on similar compounds (Fogain-Ninkam, Daïch, Decroix, & Netchitaïlo, 2003).

Synthesis of Complex Organic Molecules

  • Research on synthesizing and understanding the properties of complex organic molecules like the requested compound is ongoing. For instance, Li et al. (2010) isolated diarylheptanoids from Curcuma kwangsiensis, which sheds light on the structural complexity and potential biological activities of such compounds (Li, Zhao, Li, Chen, & Qiu, 2010).

Conjugation with Biological Compounds

  • Bekker et al. (2013) discussed the conjugation of bisphosphonates with derivatives of ursolic, betulonic, and betulinic acids, indicating potential applications in enhancing the biological activity of natural compounds (Bekker, Chukanov, Popov, & Grigor’ev, 2013).

Bioactive Molecule Synthesis

  • Kotian et al. (2005) provided insights into the synthesis of bioactive molecules like (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, relevant for understanding the synthetic routes for structurally complex bioactive compounds (Kotian, Lin, El-Kattan, & Chand, 2005).

properties

Product Name

(3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,7,8,9,10,12,12a,13,14-dodecahydropicen-3-ol

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,7,8,9,10,12,12a,13,14-dodecahydropicen-3-ol

InChI

InChI=1S/C30H48O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h8-9,22-24,31-32H,10-19H2,1-7H3/t22-,23+,24+,26+,27+,28+,29+,30-/m0/s1

InChI Key

XFQPYAUNERUHMH-ZSBHZPGCSA-N

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)C=C[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)(C)CO

Canonical SMILES

CC1(C(CCC2(C1C=CC3=C2CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)O)C

synonyms

DC-friedo-oleana-7,9(11)-diene-3alpha,29-diol
isokarounidiol
karounidiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,7,8,9,10,12,12a,13,14-dodecahydropicen-3-ol
Reactant of Route 2
(3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,7,8,9,10,12,12a,13,14-dodecahydropicen-3-ol
Reactant of Route 3
(3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,7,8,9,10,12,12a,13,14-dodecahydropicen-3-ol
Reactant of Route 4
(3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,7,8,9,10,12,12a,13,14-dodecahydropicen-3-ol
Reactant of Route 5
(3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,7,8,9,10,12,12a,13,14-dodecahydropicen-3-ol
Reactant of Route 6
(3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,7,8,9,10,12,12a,13,14-dodecahydropicen-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.